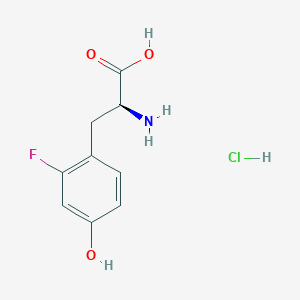

2-Fluoro-L-tyrosine hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVOABWDNQILK-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-L-tyrosine hydrochloride chemical properties and structure

An In-depth Technical Guide to 2-Fluoro-L-tyrosine Hydrochloride: Properties, Structure, and Applications

Introduction

2-Fluoro-L-tyrosine hydrochloride is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of neuro-oncology and drug development. As an analogue of the naturally occurring amino acid L-tyrosine, it possesses unique chemical and biological properties conferred by the strategic placement of a fluorine atom on the aromatic ring. This modification allows it to serve as a valuable probe for studying amino acid transport and metabolism. Its radiolabeled form, particularly with fluorine-18 ([¹⁸F]), has become a critical tool in Positron Emission Tomography (PET) for the imaging of brain tumors, offering insights that complement traditional imaging modalities. This guide provides a comprehensive overview of the chemical structure, properties, biological mechanism, and key applications of 2-Fluoro-L-tyrosine hydrochloride for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Molecular Structure

The defining feature of 2-Fluoro-L-tyrosine is the substitution of a hydrogen atom with a fluorine atom at the second position of the phenyl ring of L-tyrosine. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it easier to handle and formulate than its free base form.[1]

Physicochemical Data Summary

| Property | Value | Reference |

| Synonyms | (S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, 2-FLUORO-L-TYROSINE HCl | [2] |

| Molecular Formula | C₉H₁₁ClFNO₃ | [2] |

| Molecular Weight | 235.64 g/mol | [2] |

| CAS Number | 2097073-16-8 | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | 4°C, protect from light | [2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Structural Analysis

The structure of 2-Fluoro-L-tyrosine hydrochloride consists of three main components:

-

L-amino acid backbone: This chiral core, with its (S)-configuration, is fundamental to its recognition by biological systems, such as amino acid transporters.

-

2-fluorophenyl group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. This substitution can alter the electronic properties of the phenyl ring and influence its interactions with enzymes and transporters without dramatically increasing its size.

-

Hydrochloride salt: The protonated amine group forms an ionic bond with a chloride ion. This salt form generally improves the compound's shelf-life and ease of dissolution in polar solvents for experimental use.

Caption: Mechanism of [¹⁸F]-2-Fluoro-L-tyrosine uptake in tumor cells for PET imaging.

Synthesis and Radiosynthesis

The synthesis of 2-Fluoro-L-tyrosine hydrochloride is a multi-step process. For research purposes, it is commercially available from various suppliers. [2][3]The preparation of its radiolabeled counterpart for PET imaging, 2-[¹⁸F]Fluoro-L-tyrosine, requires specialized radiochemistry techniques.

A common method for introducing the ¹⁸F isotope is through electrophilic fluorination. One reported strategy involves the synthesis of protected 2-trialkylstannyl tyrosine derivatives as precursors. [4]These precursors readily react with gaseous [¹⁸F]F₂ via a regiospecific fluoro-de-stannylation reaction. [4]The final steps involve the removal of protecting groups and purification, typically using High-Performance Liquid Chromatography (HPLC), to yield the final product with high radiochemical purity. [4]The entire process is often automated in a synthesis module to minimize radiation exposure and ensure consistency.

Experimental Protocols and Safe Handling

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [5][6]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][6]* Spill Response: In case of a spill, collect the material using appropriate tools to minimize dust generation and dispose of it as chemical waste. [5][7]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light. [2][8]Recommended storage is often at 4°C. [2]

Quality Control and Analytical Methods

The purity of 2-Fluoro-L-tyrosine is critical for reliable experimental results. For its radiolabeled form, both chemical and radiochemical purity must be confirmed before administration.

-

Method: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. [9]* Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., ethanol or acetonitrile). [9][10]Detection can be achieved using a UV detector (for chemical purity) and a radiation detector connected in series (for radiochemical purity). [9]This allows for the separation of the desired product from any precursors or byproducts.

Generalized Workflow for In Vivo PET Imaging

The following is a representative workflow for using [¹⁸F]-labeled 2-Fluoro-L-tyrosine in a preclinical or clinical PET imaging study.

Caption: Standardized workflow for a PET imaging study using a radiolabeled amino acid tracer.

Applications in Research and Drug Development

The primary application of 2-Fluoro-L-tyrosine is in the field of oncology, specifically as a PET tracer for brain tumors. [11][12]* Diagnosis and Grading: It helps in differentiating brain tumors from non-neoplastic lesions and can provide information about the tumor's grade, as higher-grade tumors often show increased tracer uptake. [12]* Treatment Planning: PET images can delineate the extent of metabolically active tumor tissue more accurately than anatomical imaging alone, aiding in surgical planning and defining targets for radiation therapy. [13]* Monitoring Therapy Response: By quantifying changes in tracer uptake over time, clinicians can assess how a tumor is responding to treatment, often earlier than changes become visible on MRI scans. [11][12]* Distinguishing Recurrence from Necrosis: After treatment, it can be challenging to distinguish between tumor recurrence and treatment-related effects like radiation necrosis on an MRI. Since recurrent tumors have high metabolic activity and accumulate the tracer, while necrosis does not, PET with fluorinated tyrosine analogues can resolve this ambiguity. [12] Beyond brain tumors, the closely related tracer [¹⁸F]FET has been investigated for imaging other cancers, such as head and neck squamous cell carcinomas, though its utility is less established compared to the standard tracer, [¹⁸F]FDG. [14]

Conclusion

2-Fluoro-L-tyrosine hydrochloride is a powerful and versatile molecule. Its structure as an L-tyrosine analogue allows it to hijack the metabolic machinery of cancer cells, making its radiolabeled form an exceptional PET imaging agent. The insights gained from its use in neuro-oncology have significantly advanced the diagnosis, treatment planning, and monitoring of brain tumors. As a stable, well-characterized compound, it remains a cornerstone tool for both clinical practice and preclinical research into amino acid metabolism, providing a clear window into the biological processes that drive malignancy.

References

- CymitQuimica. (n.d.). cas 144334-59-8: 2-fluoro-5-hydroxy-l-tyrosine hydrochloride.

- ChemicalBook. (2025, October 18). 2-FLUORO-L-TYROSINE - Safety Data Sheet.

- ChemScene. (n.d.). 2-Fluoro-L-tyrosine hydrochloride.

- Synquest Labs. (n.d.). 2'-Fluoro-DL-tyrosine.

- ABX advanced biochemical compounds. (2012, March 26).

- Wester, H. J., et al. (2025, August 10). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging.

- PubChem. (n.d.). 2-Fluorotyrosine.

- United States Biological. (n.d.).

- Pauleit, D., et al. (2005, March 15). PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results.

- BOC Sciences. (n.d.). CAS 144334-59-8 (2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE).

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- Tourwé, D. A., et al. (2002, August 15). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation.

- ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8.

- ABX GmbH. (n.d.). D-FET hydrochloride.

- Iori, M., et al. (2025, May 22). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. MDPI.

- Wikipedia. (n.d.). Fluoroethyl-L-tyrosine (18F).

- Clinicaltrials.eu. (n.d.). Tyrosine – Application in Therapy and Current Clinical Research.

- Wang, J., et al. (2021, November 29). Glioma Imaging by O-(2-18F-Fluoroethyl)-L-Tyrosine PET and Diffusion-Weighted MRI and Correlation With Molecular Phenotypes, Validated by PET/MR-Guided Biopsies. Frontiers in Oncology.

- Wang, M., et al. (2024, October 15). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor.

- ChemScene. (n.d.). N-Fmoc-2-fluoro-L-tyrosine.

- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.

- National Center for Biotechnology Information. (2005, September 15). O-(2-[18F]Fluoroethyl)-L-tyrosine.

- MilliporeSigma. (n.d.). L-Tyrosine in Cell Culture.

- Wikipedia. (n.d.). Tyrosine.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.

- Examine. (2025, September 3). Research Breakdown on L-Tyrosine.

- Google Patents. (n.d.). DE2023460C3 - L- and DL-tyrosines and processes for their preparation.

Sources

- 1. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8 [chemicalbook.com]

- 4. Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. peptide.com [peptide.com]

- 8. sceti.co.jp [sceti.co.jp]

- 9. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Tuning of the Tyrosyl Phenol Ring: A Technical Guide to Fluorotyrosine Substitution

Executive Summary

The substitution of hydrogen with fluorine on the tyrosine phenol ring represents one of the most precise "atomic mutations" available to chemical biologists and drug developers. Due to fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å vs 1.20 Å for H), fluorotyrosines (

This guide details the physicochemical basis of these effects, provides validated protocols for their site-specific incorporation via Genetic Code Expansion (GCE), and analyzes their application in dissecting Proton-Coupled Electron Transfer (PCET) mechanisms and fragment-based drug discovery (FBDD).

Part 1: The Physicochemical Landscape

The utility of fluorotyrosines stems from the linear free-energy relationships (LFER) governed by the Hammett equation. The electron-withdrawing inductive effect (-I) of the fluorine substituent pulls electron density away from the phenolic oxygen, stabilizing the phenolate anion (lowering pKa) and destabilizing the tyrosyl radical (increasing

Quantitative Electronic Effects[1]

The following table summarizes the physicochemical shifts observed with progressive fluorine substitution. Note the inverse relationship between pKa and Redox Potential.

Table 1: Physicochemical Properties of Fluorotyrosine Analogs

| Analog | Structure (Abbr.)[1][2][3][4][5] | Phenolic pKa | Redox Potential ( | Hammett | |

| L-Tyrosine | Tyr (Y) | ~10.0 | 0.0 | 0.93 V | 0.0 |

| 3-Fluoro-L-Tyr | 3-F-Tyr | 8.5 - 8.7 | -1.4 | ~0.97 V | 0.34 |

| 2-Fluoro-L-Tyr | 2-F-Tyr | 8.8 | -1.2 | ~0.96 V | N/A (Ortho) |

| 3,5-Difluoro-L-Tyr | 3,5-F2-Tyr | 6.4 - 7.2 | -3.2 | ~1.05 V | 0.68 |

| 2,3,5-Trifluoro-L-Tyr | F3-Tyr | ~5.5 | -4.5 | >1.10 V | ~1.0 |

| 2,3,5,6-Tetrafluoro-L-Tyr | F4-Tyr | ~5.3 | -4.7 | ~1.25 V | ~1.3 |

Data compiled from PCET studies in Ribonucleotide Reductase and model peptides [1, 2].

The PCET Thermodynamic Square

To understand why

Mechanistic Insight: By substituting Tyr with 3,5-F2-Tyr, you lower the pKa significantly (approaching physiological pH). This allows researchers to distinguish between Stepwise Electron Transfer-Proton Transfer (ETPT) and Concerted Proton-Electron Transfer (CPET) by altering the driving force for the proton transfer step without changing the steric environment [3].

Part 2: Synthetic Incorporation Methodologies

While global incorporation using tyrosine auxotrophs is possible, it leads to heterogeneous mixtures if multiple tyrosines are present. The gold standard for mechanistic studies is Genetic Code Expansion (GCE) .

Protocol: Site-Specific Incorporation via Orthogonal Translation

This protocol utilizes an evolved Methanocaldococcus jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) / tRNA pair that specifically recognizes fluorotyrosines but is "orthogonal" (invisible) to the host E. coli machinery.

Materials:

-

Host: E. coli BL21(DE3).

-

Plasmid A (pEVOL or pULTRA): Encodes the orthogonal MjTyrRS variant (e.g., poly-specific F-TyrRS) and

. -

Plasmid B (pET system): Encodes the Target Protein with a TAG (Amber) stop codon at the site of interest.

-

Reagent: 3-Fluoro-L-tyrosine (commercial grade).

Step-by-Step Workflow:

-

Co-Transformation: Transform BL21(DE3) with both Plasmid A and Plasmid B. Select on LB agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET).

-

Inoculation: Pick a single colony into non-inducing media (e.g., 2xYT + glucose) overnight.

-

Induction Phase (The Critical Step):

-

Dilute overnight culture 1:100 into fresh media. Grow to OD600 ~0.5.

-

Add Non-Canonical Amino Acid (ncAA): Dissolve 3-F-Tyr in minimal base (NaOH) or water to create a stock. Add to culture to final concentration of 1 mM .

-

Note: Adding ncAA before induction allows cellular uptake.

-

Induce Protein Synthesis: Add IPTG (1 mM) and Arabinose (0.02%) to induce the aaRS/tRNA and the target protein respectively.

-

-

Expression: Incubate at 30°C for 12–16 hours.

-

Harvest & Purification: Pellet cells. Proceed with standard Ni-NTA or affinity purification.

-

Validation: Intact protein Mass Spectrometry (ESI-MS) is mandatory to confirm mass shift (+18 Da per F atom).

Part 3: Application in Mechanistic Enzymology

Case Study: Ribonucleotide Reductase (RNR)

The most authoritative application of

The "pKa Matching" Experiment:

Researchers replaced pathway tyrosines (Y356, Y731, Y730) with

-

Hypothesis: If electron transfer (ET) is the rate-determining step (RDS), changing the driving force (

) via F-substitution should alter the rate ( -

Observation: Substitution of Y356 with 3,5-F2-Tyr (raising

by ~140 mV) did not significantly slow down the reaction.

Part 4: Structural Biology & Drug Discovery

F NMR Spectroscopy

Fluorotyrosines are premier probes for

-

Solvent Exposure: The chemical shift of

F is highly sensitive to the local dielectric constant. A shift is observed when the phenol ring moves from a buried hydrophobic pocket to a solvent-exposed state. -

Ring Flips: Tyrosine rings rotate (flip) around the

bond. By labeling with 3,5-difluorotyrosine (symmetric), one can measure the rate of ring flipping via line-shape analysis or EXSY (Exchange Spectroscopy) experiments. Slow flipping indicates tight packing or ligand binding [5].

Bioisosterism in Drug Design

In medicinal chemistry, replacing a phenol with a fluorophenol is a strategy to:

-

Increase Metabolic Stability: The C-F bond is stronger than C-H, blocking oxidative metabolism at the ortho position (preventing catechols formation).

-

Enhance Binding: The increased acidity (lower pKa) of the phenol strengthens hydrogen bonds with acceptor residues in the target pocket.

-

Lipophilicity: Fluorination increases

, potentially improving membrane permeability.

References

-

Sjöberg, B. M., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. Journal of the American Chemical Society.[6][7] Link

-

Toleikis, Z., et al. (2012). Computing Proton-Coupled Redox Potentials of Fluorotyrosines in a Protein Environment. Journal of Physical Chemistry B. Link

-

Reece, S. Y., & Nocera, D. G. (2009). Proton-coupled electron transfer in biology: results from synergistic studies in natural and model systems. Annual Review of Biochemistry. Link

-

Minnihan, E. C., et al. (2013). Radical transfer in the RNR R2-R1 pathway: The pKa of the tyrosine radical. Proceedings of the National Academy of Sciences. Link

-

Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics. Annual Review of Biophysics. Link

Sources

- 1. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. jmicrobiol.or.kr [jmicrobiol.or.kr]

- 5. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Fluorine Reporter: A Technical Guide to 2-Fluoro-L-tyrosine Hydrochloride as a Mechanistic Probe in Enzymology

Foreword: Beyond a Simple Analogue

In the intricate world of enzymology, our understanding of catalytic mechanisms hinges on the ability to perturb the system in a controlled and informative manner. We seek molecular tools that act as subtle reporters, revealing the transient chemical events at the heart of catalysis. L-tyrosine, a cornerstone amino acid, is a frequent player in a vast array of enzymatic reactions, from hydroxylation and phosphorylation to radical-mediated processes. To dissect these mechanisms, we require more than just a simple substrate analogue. We need a probe that is both an active participant and a faithful narrator of the enzymatic story.

This guide introduces 2-Fluoro-L-tyrosine hydrochloride (2-FT) , a seemingly modest modification of the natural amino acid, yet a powerful and versatile tool for the modern enzymologist. The strategic placement of a fluorine atom at the ortho position of the phenolic ring imbues this molecule with unique physicochemical properties. It is not merely a sterically similar stand-in for L-tyrosine; it is an electronically distinct probe that offers multiple avenues for mechanistic investigation. This guide will move beyond theoretical concepts to provide researchers, scientists, and drug development professionals with a practical framework for employing 2-FT to unlock novel insights into enzyme function. We will explore the causality behind its use, detail self-validating experimental designs, and provide actionable protocols to integrate this probe into your research.

The Rationale: Why an Ortho-Fluoro Substituent?

The utility of 2-FT as a mechanistic probe is rooted in the fundamental properties of the fluorine atom. Its introduction into the tyrosine ring is a deliberate choice, designed to introduce specific, predictable perturbations.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This seemingly small change has profound implications for the phenolic hydroxyl group:

-

Altered Acidity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic than the hydroxyl group of L-tyrosine. This can influence the protonation state of the substrate in the enzyme's active site and affect reaction steps that involve deprotonation of the hydroxyl group.

-

Modified Reactivity: The ortho-fluoro substituent alters the electron density of the aromatic ring. While halogens are generally deactivating in electrophilic aromatic substitution, their ability to donate a lone pair of electrons via resonance can stabilize carbocation intermediates at the ortho and para positions[1]. This electronic tug-of-war can modulate the rate of hydroxylation or other reactions involving the aromatic ring, providing insights into the transition state of the enzymatic reaction. For instance, in the case of heme-dependent tyrosine hydroxylases, the orientation of the fluorine atom can influence which C-H or C-F bond is activated for hydroxylation[2].

A Spectroscopic Handle for NMR Studies

The fluorine-19 (¹⁹F) nucleus is a superb probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a nuclear spin of 1/2, has a natural abundance of 100%, and its gyromagnetic ratio is high, resulting in a strong NMR signal[3]. Crucially, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local chemical environment. This sensitivity, combined with the absence of background ¹⁹F signals in biological systems, makes it an ideal reporter for:

-

Conformational Changes: Binding of substrates, inhibitors, or allosteric effectors can induce conformational changes in an enzyme that alter the environment around a 2-FT residue, leading to a change in its ¹⁹F chemical shift[2].

-

Protein-Ligand Interactions: The ¹⁹F NMR signal of 2-FT can be monitored to study the binding of ligands and to determine binding affinities.

-

Enzyme Dynamics: Changes in the linewidth of the ¹⁹F signal can provide information about the dynamics of the protein on a wide range of timescales.

The following diagram illustrates the logical flow of how the properties of 2-FT inform its application as a mechanistic probe.

Caption: Logical workflow from the properties of 2-FT to its applications.

A Case Study: Probing the Tyrosinase Mechanism

Mushroom tyrosinase (EC 1.14.18.1) is a classic model enzyme for studying hydroxylation reactions. It catalyzes the ortho-hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to dopaquinone[4][5][6]. The use of 2-FT as a substrate for tyrosinase provides a compelling example of its power as a mechanistic probe.

Comparative Enzyme Kinetics

A foundational experiment in using a substrate analogue is to compare its kinetic parameters (Kₘ and Vₘₐₓ) with those of the natural substrate. For mushroom tyrosinase, both 2-fluoro- and 3-fluoro-L-tyrosine are good substrates, with Vₘₐₓ and Vₘₐₓ/Kₘ values that are similar to those for L-tyrosine[7]. This similarity is crucial as it indicates that the fluorinated analogue is processed efficiently by the enzyme, and that the mechanistic insights gained are relevant to the natural reaction.

| Substrate | Relative Vₘₐₓ | Relative Vₘₐₓ/Kₘ |

| L-Tyrosine | 1.0 | 1.0 |

| 2-Fluoro-L-tyrosine | Similar | Similar |

| 3-Fluoro-L-tyrosine | Similar | Similar |

| Table 1: Comparative kinetic behavior of fluorinated tyrosines with mushroom tyrosinase. "Similar" indicates that the values are of the same order of magnitude as L-tyrosine, as reported in the literature[7]. |

A Self-Validating System: Fluoride Release as a Reporter

The most elegant aspect of using 2-FT with tyrosinase is the fate of the fluorine atom. The enzymatic hydroxylation of 2-FT is regioselective, producing 6-fluoro-L-DOPA. The subsequent oxidation to 6-fluorodopaquinone is followed by a rapid intramolecular cyclization that results in the elimination of the fluorine as a fluoride ion (F⁻)[7].

This fluoride release is the key to a self-validating experimental design. The enzymatic reaction can be monitored by two independent methods simultaneously:

-

Spectrophotometric detection of dopachrome formation: The product of the tyrosinase reaction, dopaquinone, spontaneously cyclizes and oxidizes to form dopachrome, a colored compound with a characteristic absorbance maximum around 475 nm[8].

-

Potentiometric detection of fluoride release: The concentration of fluoride ions in the reaction mixture can be measured directly using a fluoride ion-selective electrode (ISE)[9][10][11].

A truly enzymatic, on-pathway reaction should exhibit a 1:1 stoichiometry between the formation of the dopachrome product and the release of fluoride. This dual-detection system allows for the unambiguous confirmation that the observed reaction is indeed the result of the enzymatic processing of 2-FT as hypothesized. Any deviation from this 1:1 ratio would suggest the presence of side reactions, enzyme inactivation, or other artifacts.

The following diagram illustrates this self-validating experimental workflow.

Caption: Self-validating workflow for the tyrosinase-catalyzed reaction of 2-FT.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-FT and its application in a tyrosinase activity assay.

Synthesis of 2-Fluoro-L-tyrosine Hydrochloride

While 2-FT is commercially available, this synthesis protocol, adapted from literature procedures for related compounds, is provided for laboratories that may wish to prepare it in-house, for example, for isotopic labeling purposes (not detailed here). The enzymatic synthesis using tyrosine phenol lyase is a viable alternative for producing the free amino acid[12][13]. A common chemical route involves electrophilic fluorination.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester

-

Acetyl hypofluorite (prepared in situ from F₂ and sodium acetate) or other suitable electrophilic fluorinating agent

-

Anhydrous acetonitrile

-

Aqueous hydrochloric acid (e.g., 6 M)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Protection: Start with a protected form of L-tyrosine, such as N-Acetyl-L-tyrosine ethyl ester, to prevent side reactions at the amino and carboxyl groups.

-

Fluorination: Dissolve the protected tyrosine in anhydrous acetonitrile in a suitable reaction vessel. Cool the solution to the appropriate temperature (e.g., -78 °C). Prepare acetyl hypofluorite in situ by passing a stream of F₂/N₂ over a bed of sodium acetate, and bubble the resulting gas through the reaction mixture. Alternatively, use another electrophilic fluorinating agent according to its specific protocol. The fluorination will occur regioselectively at the ortho position to the hydroxyl group[14].

-

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with a suitable reagent. Remove the solvent under reduced pressure.

-

Deprotection: The resulting fluorinated and protected tyrosine derivative is then deprotected by hydrolysis. Reflux the compound in aqueous hydrochloric acid (e.g., 6 M) for several hours until the protecting groups are removed.

-

Purification: After cooling, the reaction mixture can be filtered to remove any solids. The filtrate is then concentrated under reduced pressure. The crude 2-Fluoro-L-tyrosine hydrochloride can be purified by recrystallization or by ion-exchange chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Tyrosinase Activity Assay with 2-FT: A Dual-Detection Approach

This protocol describes how to measure the activity of mushroom tyrosinase using 2-FT as a substrate, employing both spectrophotometry and a fluoride ion-selective electrode.

Materials:

-

Mushroom tyrosinase (commercially available)

-

2-Fluoro-L-tyrosine hydrochloride

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

UV-Vis spectrophotometer

-

Fluoride ion-selective electrode (ISE) with a compatible meter

-

Sodium fluoride (NaF) standard solutions for ISE calibration

-

Magnetic stirrer and stir bars

Step-by-Step Methodology:

-

ISE Calibration: Calibrate the fluoride ISE according to the manufacturer's instructions using a series of NaF standard solutions (e.g., 1 µM to 1 mM) prepared in the reaction buffer. Each standard should be mixed with TISAB in the same ratio as the experimental samples will be (e.g., 1:1). Plot the electrode potential (mV) against the logarithm of the fluoride concentration to generate a calibration curve.

-

Reagent Preparation:

-

Prepare a stock solution of 2-FT in the phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase in the same buffer and keep it on ice. Determine the protein concentration of the stock solution.

-

-

Reaction Setup:

-

In a temperature-controlled cuvette (for spectrophotometry) or reaction vessel (for ISE), add the phosphate buffer and the desired concentration of 2-FT. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

-

If using the ISE, place the electrode in the solution and start gentle stirring.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding a small volume of the tyrosinase stock solution.

-

-

Data Acquisition:

-

Spectrophotometry: Immediately begin monitoring the increase in absorbance at 475 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

ISE: Simultaneously, record the potential (mV) from the ISE over the same time course.

-

-

Data Analysis:

-

Spectrophotometric Data: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Convert this rate from ΔAbs/min to µM/min using the molar extinction coefficient of dopachrome (ε₄₇₅ ≈ 3600 M⁻¹cm⁻¹).

-

ISE Data: Convert the mV readings to fluoride concentrations (µM) at each time point using the calibration curve. Plot the fluoride concentration vs. time and determine the initial rate of fluoride release (µM/min) from the linear portion of this curve.

-

-

Validation: Compare the rate of dopachrome formation to the rate of fluoride release. For an ideal reaction, these rates should be equal, confirming a 1:1 stoichiometry.

Conclusion: An Indispensable Tool for the Enzymologist

2-Fluoro-L-tyrosine hydrochloride is far more than a simple substrate analogue. Its unique combination of electronic properties and the presence of the ¹⁹F NMR-active nucleus make it a multifaceted mechanistic probe. The ability to monitor a reaction through two independent outputs—product formation and fluoride release—provides a robust, self-validating system for studying enzymes like tyrosinase. This guide has laid out the fundamental principles behind the use of 2-FT and provided practical protocols to enable its application in the laboratory. By embracing such intelligent molecular tools, we can continue to unravel the intricate and elegant mechanisms of enzyme catalysis, paving the way for new discoveries in basic science and drug development.

References

-

Phillips, R. S., Fletcher, J. G., Von Tersch, R. L., & Kirk, K. L. (1990). Oxygenation of fluorinated tyrosines by mushroom tyrosinase releases fluoride ion. Archives of Biochemistry and Biophysics, 276(1), 65-69. [Link]

-

Hess, E., Sichler, S., Kluge, A., & Coenen, H. H. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-191. [Link]

-

Karim, A., Gholam-Reza, K., & Mohamad, R. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164. [Link]

-

TecnoEdu. (n.d.). FLUORIDE ION SELECTIVE ELECTRODE. [Link]

-

AZoM. (2020, December 1). Using an Ion-Selective Electrode for the Determination of Fluoride Content. [Link]

-

Wang, B., Li, Y., & Guo, H. (2025). Activation and Hydroxylation Mechanism of Aromatic C–H and C–F of 3‑Fluoro‑l‑tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. ACS Catalysis. [Link]

-

Won, Y., Jeon, H., Pagar, A. D., Patil, M. D., Nadarajan, S. P., Flood, D. T., Dawson, P. E., & Yun, H. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications, 55(99), 15133-15136. [Link]

-

Vanderbilt University. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

-

Characterization of Mushroom Tyrosinase Activity. (n.d.). [Link]

-

U.S. Environmental Protection Agency. (1996). Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of agricultural and food chemistry, 50(14), 4108–4112. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

Liu, J., Li, J., & Zhang, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8815-8831. [Link]

-

Park, H., Lee, K., & Lee, B. (2020). Kinetic parameters of the mushroom tyrosinase for L-DOPA activity in the presence of different concentrations of compound Ph5, Ph6 and Ph9. ResearchGate. [Link]

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

-

Chen, Y. C., Chen, Y. A., & Hu, S. H. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Advances, 10(53), 31839-31844. [Link]

-

Wester, H. J., Herz, M., & Weber, W. (1999). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]

-

Gitu, P. M., & Vederas, J. C. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International journal of peptide and protein research, 38(5), 430-436. [Link]

-

Wang, Y., Liu, H., & Zhang, Y. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(17), 5173. [Link]

-

LibreTexts Chemistry. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

-

Montgomery, J. L., & Auchus, R. J. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Chembiochem, 22(15), 2589-2593. [Link]

-

Cieńska, M., Labus, K., Lewańczuk, M., Koźlecki, T., & Bryjak, J. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PloS one, 11(10), e0164213. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chemscene.com [chemscene.com]

- 7. Oxygenation of fluorinated tyrosines by mushroom tyrosinase releases fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. tecnoedu.com [tecnoedu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. epa.gov [epa.gov]

- 12. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulating Biological Redox Reactions: A Comparative Analysis of Tyrosine and 2-Fluorotyrosine Redox Potentials

An In-depth Technical Guide

Abstract

The redox activity of tyrosine is fundamental to a vast array of biological processes, from DNA synthesis to photosynthesis, where it functions as a crucial high-potential redox cofactor.[1][2][3][4] The ability to precisely study and modulate these electron transfer pathways is paramount for advancing our understanding of enzymology and for the rational design of novel therapeutics. The incorporation of non-canonical amino acids, such as 2-fluorotyrosine, provides a powerful tool for systematically perturbing the electronic environment of proteins.[5][6][7][8][9] This guide offers an in-depth technical examination of the redox potential differences between native tyrosine and 2-fluorotyrosine. We will explore the underlying physicochemical principles, detail the experimental methodologies used for their characterization, and discuss the application of this knowledge in biochemical research and drug development.

The Foundational Role of Tyrosine in Biological Redox Chemistry

Tyrosine's significance in bioenergetics stems from the redox activity of its phenol side chain. In numerous enzymatic reactions, a tyrosine residue is oxidized to a neutral tyrosyl radical (Tyr•). This transformation is not a simple electron loss; it proceeds via a proton-coupled electron transfer (PCET) mechanism, involving the concomitant removal of one electron and one proton from the phenolic hydroxyl group.[1][4][10] This process allows tyrosine to act as a high-potential relay, facilitating long-range electron transfer within and between proteins.[2]

The initial one-electron oxidation of tyrosine produces a tyrosyl radical, a highly reactive intermediate.[11][12] Depending on the local environment and reaction conditions, this radical can undergo further reactions, including dimerization to form dityrosine or oxidation to 3,4-dihydroxy-L-phenylalanine (L-DOPA), which can complicate analysis and lead to electrode fouling during electrochemical studies.[11][13]

Caption: The proton-coupled electron transfer (PCET) oxidation of tyrosine.

The Perturbing Influence of ortho-Fluoro Substitution

The introduction of a fluorine atom onto the tyrosine aromatic ring fundamentally alters its electronic properties. Fluorine is the most electronegative element, and when attached to the benzene ring, it exerts a powerful electron-withdrawing inductive effect (-I effect).[14][15][16][17] In 2-fluorotyrosine, the fluorine atom is positioned at the ortho position relative to the phenolic hydroxyl group.

This substitution has two primary consequences:

-

Increased Acidity (Lower pKa): The electron-withdrawing fluorine atom pulls electron density away from the phenol group, stabilizing the conjugate base (the phenoxide anion) that forms after deprotonation. This stabilization makes the phenolic proton more acidic and thus easier to remove, resulting in a lower pKa value compared to native tyrosine.[7][8][14]

-

Increased Oxidation Potential: The same inductive effect that stabilizes the anion also stabilizes the electrons within the aromatic pi system. Consequently, more energy is required to remove an electron from the ring during oxidation. This results in a higher, more positive redox potential for 2-fluorotyrosine compared to tyrosine, making it more difficult to oxidize.[17]

Caption: Inductive effect of fluorine on the 2-fluorotyrosine aromatic ring.

Quantitative Comparison of Redox Properties

The theoretical impact of fluorine substitution is confirmed by experimental measurements. Fluorinated tyrosines provide a means to systematically tune the pKa and redox potential of the residue, with peak potentials spanning a range of over 300 mV.[18] This allows researchers to finely modulate the driving force for electron transfer in enzymatic systems.

| Property | Tyrosine (Tyr) | 2-Fluorotyrosine (2-FY) | Causality |

| Oxidation Potential | Lower (Easier to Oxidize) | Higher (Harder to Oxidize)[19] | The electron-withdrawing fluorine atom stabilizes the aromatic ring, making electron removal more difficult. |

| Phenolic pKa | ~10.1 | Lower than Tyrosine | The inductive effect of fluorine stabilizes the resulting phenoxide anion, favoring deprotonation.[7][8] |

Note: Exact potential values are highly dependent on pH, solvent, and the local protein environment. Studies have shown that the potentials of various fluorotyrosines can range from 30 mV lower to 130 mV higher than that of tyrosine at physiological pH.[19]

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary electrochemical technique used to determine the oxidation potential of amino acids like tyrosine and its analogues.[10][11][20] The method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

Self-Validating Step-by-Step Methodology

Objective: To determine and compare the anodic peak potential (Epa) of Tyrosine and 2-Fluorotyrosine.

Pillar of Trustworthiness: This protocol incorporates control scans and electrode polishing to ensure reproducibility and mitigate the effects of electrode fouling, a common issue in tyrosine electrochemistry.[11]

-

Step 1: Electrode Preparation & Validation

-

Working Electrode: A Glassy Carbon Electrode (GCE) is typically used. Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Cleaning: Sonicate the polished electrode in deionized water and then ethanol for 2-3 minutes each to remove any residual polishing material. Dry under a stream of nitrogen.

-

Reference Electrode: Use a standard Ag/AgCl electrode.

-

Counter Electrode: A platinum wire serves as the counter (or auxiliary) electrode.

-

System Validation: Before analyzing the amino acids, run a CV scan in a standard redox system (e.g., potassium ferricyanide in KCl) to confirm the electrode is functioning correctly. A well-defined, reversible wave should be observed.

-

-

Step 2: Analyte & Electrolyte Preparation

-

Electrolyte Buffer: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at a physiologically relevant pH, typically pH 7.4. Filter the buffer to remove any particulate matter.

-

Analyte Solutions: Prepare stock solutions of L-tyrosine and L-2-fluorotyrosine (e.g., 10 mM) in the PBS buffer. From this, prepare the final working concentration (e.g., 1 mM) in the electrolyte.

-

-

Step 3: Electrochemical Measurement

-

Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the electrolyte buffer. Purge the solution with inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Background Scan: Run a CV scan in the pure electrolyte buffer over the desired potential window (e.g., from 0.0 V to +1.1 V vs. Ag/AgCl) to obtain a background voltammogram.

-

Sample Scan: Add the amino acid analyte to the cell to achieve the final concentration. Allow the solution to equilibrate. Perform the CV scan at a set scan rate (e.g., 100 mV/s). Record the current response as a function of the applied potential.

-

Replicate Scans: Repeat the scan for 3-5 cycles to check for stability and the effects of fouling. The first scan is typically the most representative for irreversible processes.

-

-

Step 4: Data Analysis & Interpretation

-

Data Processing: Subtract the background voltammogram from the sample voltammogram to obtain the corrected response.

-

Peak Potential Identification: For both tyrosine and 2-fluorotyrosine, identify the potential at which the anodic (oxidation) current reaches its maximum. This is the anodic peak potential (Epa).

-

Interpretation: The oxidation of tyrosine is an irreversible process, characterized by the presence of an anodic peak but the absence of a corresponding cathodic (reduction) peak on the reverse scan.[2][11] A more positive Epa for 2-fluorotyrosine indicates that it is more difficult to oxidize than tyrosine.

-

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Applications in Mechanistic Biology and Drug Design

The ability to substitute tyrosine with 2-fluorotyrosine is not merely an academic exercise; it is a cornerstone of modern mechanistic enzymology and protein engineering.

-

Probing Catalytic Mechanisms: In enzymes like ribonucleotide reductase, which uses a radical-hopping pathway involving multiple tyrosine residues, site-specifically replacing a key tyrosine with 2-fluorotyrosine can alter the kinetics of electron transfer.[4][18][19] If the reaction slows or an intermediate accumulates, it provides direct evidence for that residue's involvement in the pathway and helps establish the rate-determining steps of the catalytic cycle.[18]

-

19F NMR Spectroscopy: The fluorine atom in 2-fluorotyrosine serves as a highly sensitive and specific nuclear magnetic resonance (NMR) probe.[6][21] Protein-observed 19F NMR allows for the study of protein structure, conformational changes, dynamics, and ligand binding events with minimal background signal, providing insights that are often inaccessible with traditional proton NMR.[22]

-

Engineering Protein Stability and Function: The unique physicochemical properties imparted by fluorine can be used to enhance the stability of therapeutic proteins and peptides.[7][8] Understanding how fluorination modulates redox potential is critical for designing novel biocatalysts or protein-based drugs with tailored functions and improved resistance to oxidative damage.

Conclusion

The substitution of hydrogen with fluorine at the C2 position of tyrosine's aromatic ring results in a predictable and significant increase in its redox potential and a decrease in its phenolic pKa. This change is a direct consequence of fluorine's powerful electron-withdrawing inductive effect. This fundamental physicochemical difference makes 2-fluorotyrosine an invaluable tool for researchers, scientists, and drug development professionals. By enabling the systematic perturbation of electron transfer pathways and serving as a precise spectroscopic reporter, 2-fluorotyrosine allows for a deeper and more quantitative interrogation of the complex biological machinery in which tyrosine plays a critical redox role.

References

- Mechanistic Insight into Tyrosine Oxidation at Carbon-Fiber Microelectrodes Revealed by Fast-Scan Cyclic Voltammetry - ACS Publications. (2025).

- Oxidation and Nitration of Tyrosine by Ozone and Nitrogen Dioxide: Reaction Mechanisms and Biological and Atmospheric Implications | The Journal of Physical Chemistry B - ACS Publications. (2014).

- Kinetics and Mechanism of the Oxidation of Tyrosine by Diperiodatoargentate(III) in Aqueous Alkaline Medium - Taylor & Francis. (2009). Taylor & Francis Online.

- Tyrosine - Wikipedia. (N.D.). Wikipedia.

- Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed. (2021). PubMed.

- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011). Royal Society of Chemistry.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (N.D.).

- Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation - Semantic Scholar. (2017). Semantic Scholar.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Explain the trends in the acidity of phenol and the monofluoro deriv

- Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl. (N.D.). MIT Open Access Articles.

- Fluorinated Aromatic Amino Acids and its Therapeutic Applic

- Cyclic voltammograms of l-tyrosine on the different modified electrodes... - ResearchGate. (N.D.).

- An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein - Semantic Scholar. (2024). Semantic Scholar.

- Deoxyfluorination of Electron-Deficient Phenols | Organic Letters - ACS Publications. (2023).

- Redox Properties of Tyrosine and Related Molecules - PMC - NIH. (N.D.).

- Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015). Walsh Medical Media.

- Analytical & Bioanalytical Electrochemistry. (2022). Analytical & Bioanalytical Electrochemistry.

- The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study - MDPI. (2002). MDPI.

- Voltammetric determination of tyrosine based on an L-serine polymer film electrode - PubMed. (2006). PubMed.

- Computing Proton-Coupled Redox Potentials of Fluorotyrosines in a Protein Environment - PMC. (N.D.).

- 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. (2020).

- Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example | Journal of the American Chemical Society - ACS Publications. (2016).

- Studies of the two redox active tyrosines in Photosystem II - DiVA. (2017). DiVA.

- Tyrosine Mediated Proton-Coupled Electron Transfer Reactions - EliScholar. (N.D.). EliScholar.

- Low-cost electrochemical detection of l-tyrosine using an rGO–Cu modified pencil graphite electrode and its surface orientation on a Ag electrode using an ex situ spectroelectrochemical method - RSC Advances (RSC Publishing). (N.D.). Royal Society of Chemistry.

- Why do electron withdrawing substituents attached to phenols increase their acidic strength? - Quora. (2016). Quora.

- Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC. (N.D.).

- Electrochemical behavior and L-tyrosine sensing properties of nanostructured Cr, Sn and La-doped α-Fe2O3 interfaces. (2024). Journal of Electrochemical Science and Engineering.

Sources

- 1. Redox Properties of Tyrosine and Related Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abechem.com [abechem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. "Tyrosine Mediated Proton-Coupled Electron Transfer Reactions" by Clorice Rose Reinhardt [elischolar.library.yale.edu]

- 5. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Computing Proton-Coupled Redox Potentials of Fluorotyrosines in a Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. quora.com [quora.com]

- 17. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

literature review of fluorinated tyrosine derivatives in chemical biology

A Technical Guide to Synthesis, Spectroscopy, and Mechanistic Enzymology

Executive Summary

This guide addresses the strategic application of fluorinated tyrosine (FnY) derivatives in chemical biology.[1][2] Unlike standard mutagenesis, which alters steric bulk or hydrogen bonding capability, fluorination offers a precise "atomic edit"—modulating electronic properties (pKa, redox potential) and providing a sensitive NMR handle with minimal structural perturbation. This document synthesizes protocols for genetic incorporation, 19F NMR spectroscopy, and mechanistic probing of proton-coupled electron transfer (PCET).

Part 1: The Fluorine Effect – Physicochemical Properties

The utility of FnY derivatives stems from the high electronegativity of fluorine (3.98 Pauling scale) and its small atomic radius (1.47 Å), which is a close isostere to hydrogen (1.20 Å). However, the position of the fluorine substitution dictates the application.

Senior Scientist Insight:

-

For Structural Biology (NMR): Prioritize 2-fluorotyrosine (2-FY) . It induces the least perturbation to the phenolic pKa, ensuring the protein remains in its native protonation state at physiological pH.

-

For Mechanistic Enzymology (Redox/PCET): Use 3-fluorotyrosine (3-FY) or 3,5-difluorotyrosine (3,5-F2Y) . These significantly lower the phenolic pKa, altering the thermodynamics of proton transfer and raising the reduction potential of the tyrosyl radical.

Table 1: Comparative Properties of Tyrosine Derivatives

| Derivative | Abbreviation | Phenolic pKa | Redox Potential ( | Primary Application |

| Tyrosine | Tyr / Y | ~10.0 | 0 mV | Native function |

| 2-Fluorotyrosine | 2-FY | ~9.3 | Minimal shift | 19F NMR (Structural fidelity) |

| 3-Fluorotyrosine | 3-FY | ~8.5 | +60 to +130 mV | PCET Probes / NMR |

| 3,5-Difluorotyrosine | 3,5-F2Y | ~7.2 | > +200 mV | Radical Trapping / High Potential |

| 4-Fluorophenylalanine | 4-F-Phe | N/A | N/A | Hydrophobic core packing |

Note: pKa values are approximate and solvent-dependent. Redox potentials vary based on the local protein environment.

Part 2: Incorporation Methodologies

To utilize FnY, one must hijack the translational machinery. While solid-phase peptide synthesis (SPPS) works for small peptides, Genetic Code Expansion (GCE) is the gold standard for full-length proteins in E. coli or eukaryotic systems.

2.1 The Orthogonal Translation System (OTS)

We utilize an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair—typically derived from Methanocaldococcus jannaschii (MjTyrRS)—that has been evolved to recognize FnY but not natural amino acids. This pair suppresses the Amber stop codon (TAG).

Visualization: Genetic Code Expansion Workflow

Caption: Workflow for site-specific incorporation of fluorotyrosine using an orthogonal plasmid system in E. coli.

2.2 Protocol: Site-Specific Incorporation of 3-FY

Target: Incorporation of 3-fluorotyrosine at position Y122 of E. coli Ribonucleotide Reductase

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

Expression plasmid (pET vector) containing the gene of interest with a TAG mutation at the target site (e.g., Y122TAG).

-

Orthogonal plasmid (e.g., pEVOL-FnY-RS) encoding the evolved MjTyrRS and tRNA

.

-

-

Inoculation: Inoculate a single colony into LB media with appropriate antibiotics (Ampicillin/Chloramphenicol).[4] Grow overnight at 37°C.

-

Scale-up: Dilute 1:100 into fresh 2xYT media. Incubate at 37°C until OD

reaches 0.4–0.5 .-

Critical Step: Do not induce too early; sufficient biomass is required before the metabolic burden of UAA incorporation.

-

-

Induction & Supplementation:

-

Add 3-fluorotyrosine (dissolved in minimal NaOH or water) to a final concentration of 1–2 mM .

-

Add L-Arabinose (0.02%) to induce the aaRS/tRNA machinery.

-

Add IPTG (0.5 mM) to induce the target protein.[4]

-

-

Expression: Reduce temperature to 25°C or 30°C and shake for 4–6 hours.

-

Note: FnY incorporation is slower than WT translation. Lower temperatures prevent aggregation of truncated products.

-

-

Harvest & Validation: Pellet cells. Purify via affinity chromatography. Mandatory: Validate incorporation via Intact Protein Mass Spectrometry (expect +18 Da shift per fluorine atom relative to Tyr).

Part 3: 19F NMR Spectroscopy[5]

Fluorine-19 is a superior NMR probe because it has 100% natural abundance, high sensitivity (83% of 1H), and zero background in biological systems.[5]

3.1 Mechanism of Sensing

The 19F chemical shift is exquisitely sensitive to:

-

Electrostatics: Proximity to charged residues.

-

Van der Waals contacts: Packing density changes.

-

Solvent Exposure: Hydrogen bonding to water vs. burial in the hydrophobic core.

Experimental Workflow:

-

Sample Prep: Concentrate protein to 50–200

M in buffer containing 10% D -

Reference: Use an external standard (e.g., TFA or NaF) in a coaxial insert, or calibrate relative to a known internal signal if available.

-

Acquisition:

-

Pulse Sequence: Standard 1D pulse-acquire with proton decoupling (to remove 1H-19F J-coupling broadening).

-

Tip: For large proteins (>30 kDa), Chemical Shift Anisotropy (CSA) broadens the line. Use Transverse Relaxation-Optimized Spectroscopy (TROSY) variants if available, or simply prioritize 2-FY which often exhibits favorable relaxation properties.

-

Part 4: Mechanistic Enzymology (PCET)

Fluorotyrosines are critical for studying enzymes that utilize tyrosyl radicals (Y

4.1 Probing Proton-Coupled Electron Transfer (PCET)

In Class Ia RNR, a radical is transported over 35 Å via a specific pathway (Y122

-

The Logic: By replacing a pathway tyrosine with 3,5-F2Y (pKa ~7.2), you decouple proton transfer from electron transfer.

-

The Trap: If the local pH is 7.5, 3,5-F2Y exists largely as the phenolate anion (deprotonated). Oxidation of the phenolate to the radical requires only Electron Transfer (ET), not Proton Transfer (PT). This can accelerate the step or, conversely, create a thermodynamic "trap" if the subsequent step requires a protonated donor.

Visualization: Derivative Selection Logic

Caption: Decision tree for selecting the optimal fluorotyrosine derivative based on experimental requirements.

References

-

Seyedsayamdost, M. R., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase.[4] Journal of the American Chemical Society.[6][7]

-

Minnihan, E. C., et al. (2016). Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example.[1][3] Journal of the American Chemical Society.[6][7]

-

Prosser, R. S., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[8] Journal of Biomolecular NMR.

-

Li, S., et al. (2017). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters.

-

Chin, J. W. (2017). Expanding and reprogramming the genetic code.[9][10] Nature.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. annualreviews.org [annualreviews.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]

- 10. jmicrobiol.or.kr [jmicrobiol.or.kr]

Methodological & Application

A Practical Guide to the Incorporation of 2-Fluoro-L-tyrosine using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated non-canonical amino acids into peptides is a powerful tool in modern drug discovery and chemical biology. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly modulate a peptide's conformational stability, metabolic resistance, and binding affinity.[1][2] 2-Fluoro-L-tyrosine (2-F-Tyr), in particular, serves as a valuable probe for studying protein-protein interactions, enabling ¹⁹F NMR analysis, and enhancing the pharmacological profiles of therapeutic peptides.[2][3] This guide provides a comprehensive, experience-driven framework for the successful incorporation of 2-Fluoro-L-tyrosine into synthetic peptides using the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. We detail optimized protocols, explain the rationale behind critical steps, and offer troubleshooting strategies to mitigate common side reactions, ensuring high-yield synthesis of high-purity fluorinated peptides.

Introduction: The Value of Fluorination in Peptide Science

The substitution of hydrogen with fluorine has become a cornerstone of medicinal chemistry, and this strategy is increasingly applied to peptide-based therapeutics.[4] Unlike simple steric bulk, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence hydrogen bonding networks, and create novel, favorable interactions within a protein binding pocket.[1][3]

Incorporating 2-F-Tyr offers several distinct advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its presence can shield adjacent peptide bonds from enzymatic degradation, prolonging the peptide's half-life.[2]

-

Modulated Binding Affinity: The altered electronic properties of the phenol ring can enhance or fine-tune interactions with target receptors.[2][5]

-

Conformational Control: Fluorination can influence the torsional angles of the amino acid side chain, promoting specific secondary structures like α-helices or β-sheets.[5]

-

¹⁹F NMR Spectroscopy: With no natural background signal in biological systems, the ¹⁹F nucleus serves as a highly sensitive reporter for studying peptide conformation, dynamics, and binding events in real-time.[2]

Fmoc-based SPPS is the ideal platform for synthesizing these modified peptides due to its mild, base-labile deprotection steps, which preserve the integrity of both the peptide backbone and sensitive side chains.[6][]

The Synthetic Building Block: Properties and Handling

Successful synthesis begins with the correct form of the amino acid. While 2-Fluoro-L-tyrosine is often supplied as a hydrochloride salt for improved stability and solubility in aqueous media, direct use in organic-phase SPPS requires the Nα-Fmoc and side-chain protected derivative.[8]

Rationale for Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable side reactions during peptide synthesis, most notably O-acylation during the activation step of the subsequent amino acid.[9][10] To prevent this, the hydroxyl group must be masked with a protecting group that is stable throughout the synthesis but can be removed during the final cleavage step. For Fmoc-SPPS, the tert-butyl (tBu) ether is the standard choice, as it is efficiently cleaved by trifluoroacetic acid (TFA).[11]

Table 1: Physicochemical Properties of 2-Fluoro-L-tyrosine Derivatives

| Property | 2-Fluoro-L-tyrosine hydrochloride[8] | Fmoc-2-F-Tyr(tBu)-OH (Recommended for SPPS) |

| Molecular Formula | C₉H₁₁ClFNO₃ | C₃₀H₃₂FNO₅ |

| Molecular Weight | 235.64 g/mol | 517.58 g/mol |

| Typical Appearance | Colorless or nearly colorless solid | White to off-white solid |

| Solubility | Water, Methanol | DMF, NMP, DCM (common SPPS solvents) |

| Storage Conditions | 4°C, protect from light | 4°C, desiccated |

graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];// Define node positions Tyr [pos="0,1.5!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/L-Tyrosine.png", label="L-Tyrosine"]; F_Tyr [pos="3,1.5!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/2-Fluoro-L-Tyrosine.png", label="2-Fluoro-L-tyrosine"]; Fmoc_F_Tyr [pos="1.5,0!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/Fmoc-2-F-Tyr_tBu_-OH.png", label="Fmoc-2-F-Tyr(tBu)-OH"];

// Invisible edges to enforce layout (optional but can help) Tyr -- F_Tyr; Tyr -- Fmoc_F_Tyr; F_Tyr -- Fmoc_F_Tyr; }

Caption: Key chemical structures for 2-F-Tyr peptide synthesis.

Core SPPS Workflow for 2-F-Tyr Incorporation

The synthesis follows a cyclical process of deprotection and coupling, culminating in a final cleavage step. The incorporation of Fmoc-2-F-Tyr(tBu)-OH follows the standard cycle, but with special attention paid to the coupling step to ensure complete reaction.

Caption: The iterative cycle of Fmoc-SPPS for peptide elongation.

Detailed Experimental Protocols

These protocols are designed for manual synthesis but are directly adaptable to automated synthesizers. All operations should be performed in a ventilated fume hood.

Protocol 1: Resin Preparation and First Amino Acid (AA) Loading

Your choice of resin determines the C-terminal functionality of the final peptide.

-

For C-terminal amides: Use Rink Amide resin.

-

For C-terminal acids: Use Wang resin or, for acid-sensitive sequences, the 2-Chlorotrityl chloride (2-CTC) resin is highly recommended to prevent side reactions like diketopiperazine formation.[12]

Procedure (2-CTC Resin):

-

Resin Swelling: Place 2-CTC resin in a reaction vessel. Add dichloromethane (DCM, ~15 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.

-

AA Solution Prep: Dissolve the first Fmoc-AA-OH (2 equivalents relative to resin substitution) in DCM. Add Diisopropylethylamine (DIPEA) (4 equivalents).

-

Loading: Add the amino acid solution to the swollen resin. Agitate for 1-2 hours.

-

Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), Dimethylformamide (DMF) (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Incorporation of Fmoc-2-F-Tyr(tBu)-OH

This step is critical. The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the α-amino group of the preceding residue and potentially create steric hindrance, making complete coupling more challenging.[5]

Reagents:

-

Fmoc-2-F-Tyr(tBu)-OH (4 eq. relative to resin loading)

-

Coupling Reagent (e.g., HBTU, HATU) (3.9 eq.)

-

Base: DIPEA (8 eq.)

-

Solvent: Anhydrous DMF

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5-7x).

-

Activation (Pre-activation): In a separate vial, dissolve Fmoc-2-F-Tyr(tBu)-OH and the coupling reagent (see Table 2) in DMF. Add DIPEA, mix for 1-2 minutes.

-

Expert Insight: Pre-activation ensures the rapid formation of the active ester, minimizing the risk of racemization that can occur in the presence of the free amino group on the resin.[13]

-

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to recouple.

-

Recoupling (if necessary): Drain the reaction vessel and repeat steps 2-4 with a freshly prepared activation solution.

-

Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Table 2: Recommended Coupling Reagent Systems for 2-F-Tyr

| Coupling System | Notes & Rationale |

| HBTU / DIPEA | A reliable, standard choice for most couplings. Cost-effective and efficient. |

| HATU / DIPEA | A more potent activator. Recommended for 2-F-Tyr , as it can overcome the potential for slower reaction kinetics due to fluorine's electronic effects. Minimizes racemization.[14] |

| DIC / Oxyma Pure® | A carbodiimide-based method. Oxyma is a superior alternative to HOBt, reducing explosion hazards and suppressing racemization effectively.[15] |

Protocol 3: Final Cleavage and Global Deprotection

This step uses strong acid (TFA) to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu from 2-F-Tyr.

Expert Insight: During acidolysis, protecting groups like tBu are released as reactive carbocations (e.g., tert-butyl cation).[16] These cations can irreversibly alkylate electron-rich side chains like Tryptophan, Methionine, or the fluorinated Tyrosine ring itself.[17] Scavengers are therefore not optional ; they are essential to intercept these cations and prevent destructive side reactions.

Cleavage Cocktail (Reagent B):

-

Trifluoroacetic acid (TFA): 95%

-

Water (H₂O): 2.5%

-

Triisopropylsilane (TIPS): 2.5%

-

TIPS is a highly effective carbocation scavenger.

-

Procedure:

-

Preparation: Place the final, washed peptide-resin in a reaction vessel.

-

Cleavage: Add the TFA cleavage cocktail (~10 mL/g of resin). Agitate at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitation: Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Pelleting: Centrifuge the tube (e.g., 3000 x g for 5 min) to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

-

Drying: After the final wash, lightly cap the tube and allow the residual ether to evaporate in a fume hood or dry the pellet under a gentle stream of nitrogen.

-

Storage: Store the lyophilized crude peptide at -20°C or below.[18]

Potential Side Reactions and Mitigation

A proactive approach to synthesis requires anticipating potential challenges.

Caption: Causal chain of common SPPS side reactions and their solutions.

Table 3: Troubleshooting Guide for 2-F-Tyr Synthesis

| Issue | Primary Cause | Recommended Solution |

| Incomplete Coupling | Reduced nucleophilicity or steric hindrance due to the ortho-fluorine atom.[5] | Extend coupling time to 3-4 hours. Perform a double coupling. Use a more potent activator like HATU.[14] |

| Racemization | Over-activation of the amino acid's carboxyl group can lead to oxazolone formation, which is prone to epimerization.[13][15] | Use an aminium-based activator (HATU, HBTU) with an additive like Oxyma or HOBt. Avoid long activation times before adding to the resin. |

| Alkylation during Cleavage | Reactive carbocations generated from protecting groups (e.g., tBu, Trt) attack electron-rich aromatic rings.[16][17] | Always use a cleavage cocktail containing efficient scavengers. Triisopropylsilane (TIPS) is particularly effective.[15] |

| Peptide Aggregation | Inter-chain hydrogen bonding of growing peptide chains, leading to poor solvation and incomplete reactions.[19] | If aggregation is suspected (common in long or hydrophobic sequences), consider using a more polar solvent mixture (e.g., DMF/NMP) or chaotropic salts.[19] |

Conclusion

The incorporation of 2-Fluoro-L-tyrosine into peptides is a straightforward process when approached with an understanding of the unique chemical properties imparted by the fluorine atom. By utilizing the Fmoc-2-F-Tyr(tBu)-OH building block, selecting robust coupling reagents like HATU, and employing scavenger-rich cleavage cocktails, researchers can reliably synthesize these valuable modified peptides. The protocols and insights provided here offer a validated roadmap for harnessing the power of fluorination to advance the fields of chemical biology and peptide-based drug development.

References

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. National Center for Biotechnology Information.[Link]

-

Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. PubMed.[Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.[Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

-

Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? ResearchGate.[Link]

-

Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.[Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.[Link]

-